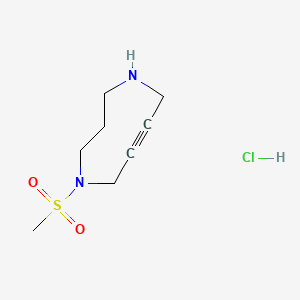
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 . It is used in various chemical reactions and has specific physical and chemical properties that make it suitable for certain applications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C7H5BrClFS . It contains a phenyl ring substituted with bromo, chloro, and fluoro groups, and a methyl sulfane group .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.5±40.0 °C and a predicted density of 1.70±0.1 g/cm3 .Aplicaciones Científicas De Investigación
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to act as an anesthetic agent and as a potential therapeutic agent in the treatment of diseases such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential drug delivery system.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane is not fully understood. However, it is known that the compound has anesthetic and analgesic properties, and that it can act as a neurotransmitter modulator. It is believed that the compound binds to certain receptor sites in the brain, which then activates various biochemical pathways, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. It has been found to have anesthetic, analgesic, and anti-inflammatory properties. It has also been found to have neuroprotective and anti-oxidant effects, as well as to have the ability to modulate neurotransmitter levels. In addition, it has been found to have the potential to reduce the symptoms of Parkinson’s disease, Alzheimer’s disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, it is not stable in the presence of light, heat, or oxygen.
Direcciones Futuras
Future research on (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the optimal dosage and administration protocol for the compound. Finally, further research should be conducted to determine the potential side effects of this compound and to identify any possible interactions with other drugs.
Métodos De Síntesis
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane can be synthesized using a two-step reaction. The first step involves reacting 3-bromo-5-chloro-2-fluorophenol with methylmagnesium bromide to form the intermediate compound (3-bromo-5-chloro-2-fluorophenyl)methanol. The second step involves reacting the intermediate compound with sulfuryl chloride to form this compound.
Propiedades
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMQJRBEUJFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

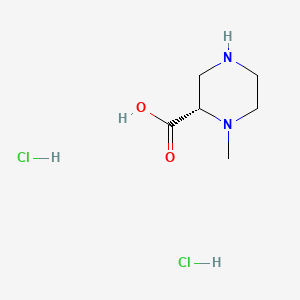


![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
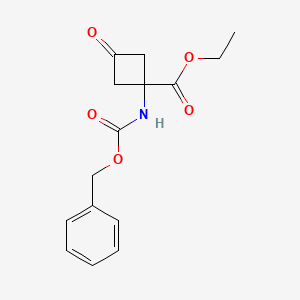
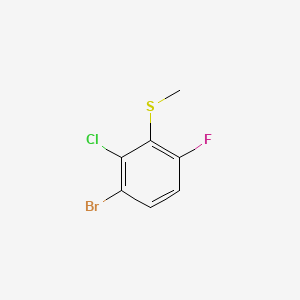
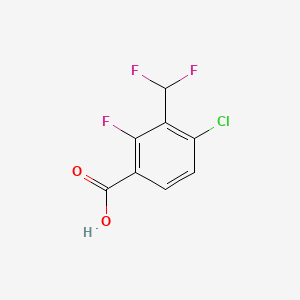

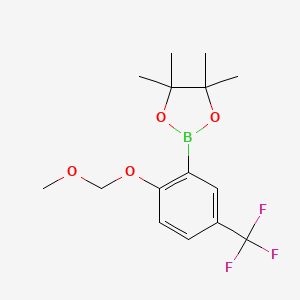
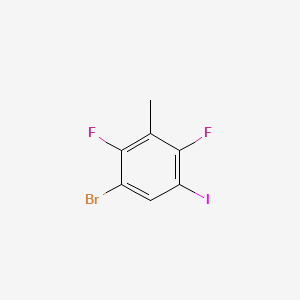
![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
